molecular formula C7H10N2OS B1317029 2-Morpholinothiazole CAS No. 21429-06-1

2-Morpholinothiazole

Cat. No. B1317029
CAS RN: 21429-06-1
M. Wt: 170.23 g/mol
InChI Key: QHSGLIXDBAERBR-UHFFFAOYSA-N
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Description

2-Morpholinothiazole is a chemical compound .


Synthesis Analysis

The synthesis of 2-Morpholinothiazole involves reactions with a variety of α-halocarbonyl compounds under Hantzsch reaction conditions . A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole has been developed and synthesized .


Molecular Structure Analysis

The molecular weight of 2-Morpholinothiazole is 170.24 . The InChI code is 1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazole derivatives, including 2-Morpholinothiazole, have been studied for their potential medicinal applications . They are found in a large number of molecules of medicinal significance .
    • These compounds have shown a wide range of biological activities such as antibacterial, antiprotozoal, antitubercular, antifungal, anthelmintic, antiviral, antimicrobial, anticancer, and anti-inflammatory activities .
    • The methods of application or experimental procedures typically involve the synthesis of these compounds in a laboratory setting, followed by in vitro and in vivo testing .
    • The outcomes of these studies have shown promising results, with some 2-aminothiazole analogs exhibiting potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
  • Antimicrobial Research

    • Thiazole derivatives are also being investigated for their potential as antimicrobial agents .
    • The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
    • One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
    • The outcomes of these studies are still ongoing, but the hope is that these compounds will provide a new avenue for the development of effective antimicrobial drugs .
  • Anticancer Research

    • Thiazole derivatives, including 2-Morpholinothiazole, have been used to design novel anticancer agents .
    • For instance, researchers have linked the chalcone fragment to the quinoline scaffold through the principle of molecular hybridization strategy to produce novel compounds with potential anticancer activity .
    • These compounds were tested against various human cancer cells (MGC-803, HCT-116, and MCF-7 cells) and some showed moderate to good activity .
    • The results suggested that directly linking chalcone fragment to the quinoline scaffold could produce novel anticancer molecules .
  • Synthesis of Novel Compounds

    • A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole have been developed and synthesized .
    • These synthesized compounds were confirmed by 1H NMR, 13C NMR and mass .
  • Antioxidant Research

    • Thiazole derivatives have been studied for their potential antioxidant properties .
    • Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
    • The methods of application or experimental procedures typically involve the synthesis of these compounds in a laboratory setting, followed by in vitro testing .
    • The outcomes of these studies have shown promising results, with some thiazole derivatives exhibiting potent antioxidant activity .
  • Neuroprotective Research

    • Thiazole derivatives, including 2-Morpholinothiazole, have been used in the design of novel neuroprotective agents .
    • Neuroprotective agents are medications that protect the brain neurons from degeneration and injury. These agents are used in different conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
    • The methods of application or experimental procedures typically involve the synthesis of these compounds in a laboratory setting, followed by in vitro and in vivo testing .
    • The outcomes of these studies have shown promising results, with some thiazole derivatives exhibiting potent neuroprotective activity .

Safety And Hazards

2-Morpholinothiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and ensure adequate ventilation .

Future Directions

A new series of skeletons 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles was synthesized . The quantum mechanical computations compiled with experimental IR, 1H- and 13C-NMR spectral analysis supported the favorable product, which has a thiazole ring bearing the morpholinoimino moiety at position C−2 . All synthesized products were screened using the sulforhodamine B (SRB) assay for their cytotoxic properties against various cancer cell lines .

properties

IUPAC Name

4-(1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSGLIXDBAERBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573122
Record name 4-(1,3-Thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinothiazole

CAS RN

21429-06-1
Record name 4-(1,3-Thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromothiazole (356 μL, 4.00 mmol) in morpholine (2.09 mL, 24.0 mmol) was warmed at 100° C. in a sealed tube. After 61 hours, the mixture was cooled to room temperature, diluted with 20 mL of water, and extracted with three 30 mL portions of diethyl ether. The combined organic layers were washed with five 30 mL portions of water, 30 mL of brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was chromatographed over SiO2 (20-100% ethyl acetate in hexanes, gradient) to afford 513 mg (75%) of 4-thiazol-2-yl-morpholine.
Quantity
356 μL
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromothiazole (4.592 g) was added to morpholine (24 ml), and the mixture was stirred at 100° C. for 4 hr. The reaction mixture was partitioned between ethyl acetate and water. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system) to give the title compound as a pale yellow oil (4.531 g, yield; 95%).
Quantity
4.592 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
MR Rachala, TC Maringanti, L Eppakayala - Results in Chemistry, 2023 - Elsevier
A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole (10a-j) have been developed and synthesized. All these synthesized compounds were firmed by 1 HNMR, 13 …
Number of citations: 0 www.sciencedirect.com
H Hartmann, I Zug - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… As model compounds the 2-morpholinothiazole derivatives … reactions occur with the 2-morpholinothiazole derivatives 8b–… occur with the 2-morpholinothiazole derivatives 8a and with …
Number of citations: 9 pubs.rsc.org
B Swain, CS Digwal, A Angeli, M Alvala, P Singh… - Bioorganic & Medicinal …, 2019 - Elsevier
… In conclusion, we have synthesized 2-morpholinothiazole phenylacrylamide derivatives (8a–… modification of this newly designed 2-morpholinothiazole phenylacrylamide derivatives (8a–…
Number of citations: 13 www.sciencedirect.com
V Certal, F Halley, A Virone-Oddos… - Bioorganic & Medicinal …, 2014 - Elsevier
In our continuous efforts to identify and develop novel targeted cancer treatments, a new morpholino-thiazole scaffold active against PI3Kβ has been identified. This Letter reports the …
Number of citations: 4 www.sciencedirect.com
MR Rachala, TC Maringanti, L Eppakayala - researchgate.net
… A new library of chalcone derivatives of oxazol-4-yl)-2-morpholinothiazole (10a-j) have been developed and synthesized. All these synthesized compounds were firmed by 1H NMR, …
Number of citations: 0 www.researchgate.net
Y Zhao, Y Yang, Y Ma, Y Li - Journal of Luminescence, 2018 - Elsevier
Recently, a novel coumarin thiazole hybrid dye with azomethine linkage is synthesized. It is revealed that the symmetrical structures 3,3'-(5,5'-((1E,1'E)-hydrazine-1,2-diylidenebis(…
Number of citations: 37 www.sciencedirect.com
RD Telore, MA Satam, N Sekar - Dyes and Pigments, 2015 - Elsevier
… A series of push–pull chromophoric extended styryls from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde) were synthesized by Knoevenagal …
Number of citations: 25 www.sciencedirect.com
M Jia, G Yang, X Song, Q Zhang… - Journal of Physical …, 2019 - Wiley Online Library
In this work, based on density functional theory (DFT) and time‐dependent DFT (TDDFT) methods, we theoretically explore the excited state behavior for a novel dye molecule 3,3′‐(5,5…
Number of citations: 1 onlinelibrary.wiley.com
KC Avhad, DS Patil, S Chitrambalam, MC Sreenath… - Optical Materials, 2018 - Elsevier
… Four new coumarin hybrid styryl dyes are synthesized by condensing 4-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-2-morpholinothiazole-5-carbaldehyde with dicyanovinylene …
Number of citations: 17 www.sciencedirect.com
A Noack, A Schröder… - Angewandte Chemie …, 2001 - Wiley Online Library
… 16 b–22 b: To a cooled suspension, prepared by addition of a solution of butyllithium (1.6 M) in hexane (10 mL) to a solution of 2-morpholinothiophene 2 b or 2-morpholinothiazole 3 b (…
Number of citations: 28 onlinelibrary.wiley.com

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